Phthalic acid
Overview
Description
Phthalic acid, also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water but readily soluble in many organic solvents. This compound is of modest commercial importance, but its derivative, phthalic anhydride, is produced on a large scale .
Mechanism of Action
Target of Action
Phthalic acid, an aromatic dicarboxylic acid, interacts with several targets in the body. It has been found to interact with various receptors such as Estrogen receptor alpha , Progesterone receptor , Estrogen receptor beta , Peroxisome proliferator-activated receptors (alpha, delta, and gamma) , and Retinoic acid receptors (RXR-alpha, RXR-beta, and RXR-gamma) . These receptors play crucial roles in various biological processes, including hormone regulation, lipid metabolism, and cellular differentiation .
Mode of Action
This compound’s mode of action is primarily through its interaction with these receptors. It has been suggested that this compound can block the normal proteasome-mediated degradation of certain receptors, potentially altering the expression of target genes . This interaction can lead to changes in cellular functions and processes .
Biochemical Pathways
This compound can affect various biochemical pathways. For instance, it has been found to influence the tricarboxylic acid (TCA) cycle , linoleic acid metabolism , valine, leucine and isoleucine biosynthesis and degradation , α-linolenic acid metabolism , and amino acid biosynthesis . These pathways are essential for energy production, fatty acid metabolism, amino acid synthesis, and degradation, among other processes .
Pharmacokinetics
It is known that this compound is a metabolite of phthalate esters, which are rapidly metabolized to their monoesters and glucuronidated, then excreted .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple receptors and involvement in various biochemical pathways. It can influence hormone regulation, lipid metabolism, cellular differentiation, and potentially alter gene expression . Moreover, it can affect energy production and amino acid synthesis through its impact on various biochemical pathways .
Action Environment
This compound is widely present in the environment due to its extensive use in industry and households . It can be found in air, freshwater, oceans, sediments, soil, wastewater, household dust, and food products . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Phthalic acid interacts with various enzymes, proteins, and other biomolecules. It induces oxidative stress and oxidative damage of Lanzhou lily roots, improves the level of the membrane lipid peroxidation, reduces the content of antioxidant defense enzyme activity and the nonenzymatic antioxidant, and eventually inhibits the growth of the Lanzhou lily .
Cellular Effects
This compound influences cell function by inducing oxidative stress and oxidative damage. It improves the level of the membrane lipid peroxidation, reduces the content of antioxidant defense enzyme activity and the nonenzymatic antioxidant .
Molecular Mechanism
This compound exerts its effects at the molecular level by inducing oxidative stress and oxidative damage. It improves the level of the membrane lipid peroxidation, reduces the content of antioxidant defense enzyme activity and the nonenzymatic antioxidant .
Preparation Methods
Phthalic acid is primarily produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride . The synthetic routes involve:
Oxidation of Naphthalene: Naphthalene is oxidized using strong oxidizing agents like potassium permanganate or potassium dichromate to form phthalic anhydride, which is then hydrolyzed to this compound.
Oxidation of Ortho-xylene: Ortho-xylene undergoes catalytic oxidation to produce phthalic anhydride, which is subsequently hydrolyzed to yield this compound.
Chemical Reactions Analysis
Phthalic acid undergoes various chemical reactions typical of carboxylic acids and aromatic compounds:
Oxidation: This compound can be oxidized to form phthalic anhydride.
Reduction: It can be reduced to form phthalide or phthalic alcohol.
Substitution: This compound can undergo electrophilic aromatic substitution reactions.
Esterification: It reacts with alcohols to form phthalate esters, which are commonly used as plasticizers.
Common reagents used in these reactions include potassium permanganate, potassium dichromate, and various alcohols. Major products formed include phthalic anhydride, phthalate esters, and phthalide .
Scientific Research Applications
Phthalic acid has numerous applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of phthalate esters, which are used as plasticizers.
Medicine: This compound derivatives, such as phenolphthalein, are used as laxatives and acid-base indicators.
Industry: It is used in the production of polyesters, alkyd resins, and phthalocyanine pigments.
Comparison with Similar Compounds
Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being isothis compound and terethis compound . These compounds share similar chemical structures but differ in the positions of the carboxyl groups on the benzene ring:
Isothis compound: Carboxyl groups are in the meta position (1,3-benzenedicarboxylic acid).
Terethis compound: Carboxyl groups are in the para position (1,4-benzenedicarboxylic acid).
This compound is unique due to its ortho configuration, which influences its reactivity and applications in producing phthalate esters and other derivatives .
Properties
IUPAC Name |
phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4, Array, H2C8H4O4 | |
Record name | PHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20912 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHTHALIC ACID | |
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Record name | phthalic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Phthalic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10197-71-4 (hydrochloride salt), 15656-86-7 (mono-barium salt), 15968-01-1 (di-hydrochloride salt), 29801-94-3 (potassium salt), 33227-10-0 (mono-Ru salt), 4409-98-7 (di-potassium salt), 5793-85-1 (mono-calcium salt), 6838-85-3 (mono-lead(2+) salt), 827-27-0 (mono-hydrochloride salt), 877-24-7 (mono-potassium salt) | |
Record name | Phthalic acid | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID8021484 | |
Record name | Phthalic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8021484 | |
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Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phthalic acid appears as white crystals or fine white powder. (NTP, 1992), Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline], Solid, CRYSTALLINE POWDER., White crystals or a fine white powder. | |
Record name | PHTHALIC ACID | |
Source | CAMEO Chemicals | |
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Record name | Phthalic acid | |
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Record name | Phthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |
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Record name | PHTHALIC ACID | |
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Record name | PHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/996 | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes, Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.), decomposes | |
Record name | PHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20912 | |
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Record name | PHTHALIC ACID | |
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Record name | PHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/996 | |
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Flash Point |
334 °F (NTP, 1992), 334 °F (168 °C) (Closed cup), 168 °C c.c., 334 °F | |
Record name | PHTHALIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20912 | |
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Record name | PHTHALIC ACID | |
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Record name | PHTHALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |
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Record name | PHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/996 | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol; sparingly soluble in ether, 1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform, In water, 6,965 mg/L at 25 °C, 7.01 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.625 (poor) | |
Record name | PHTHALIC ACID | |
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Record name | Phthalic Acid | |
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Record name | PHTHALIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |
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Record name | Phthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |
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Record name | PHTHALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.593 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.593 g/cu cm at 15 °C, Density/specific gravity: 9.4864 kmol/cu m @ 20 °C, Relative density (water = 1): 1.6, 1.593 | |
Record name | PHTHALIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20912 | |
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Record name | PHTHALIC ACID | |
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Vapor Density |
5.73 (AIR= 1), Relative vapor density (air = 1): 5.7 | |
Record name | PHTHALIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |
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Record name | PHTHALIC ACID | |
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Vapor Pressure |
0.00000064 [mmHg], 6.36X10-7 mm Hg at 25 °C | |
Record name | Phthalic acid | |
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Mechanism of Action |
Although it is well established that high dose administration of di(2-ethylhexyl)phthalate and its monoester metabolite induces severe testicular atrophy in rats the mechanisms of this testicular injury Is not clear. The present experiment was undertaken to examine the effects of di(2-ethylhexyl) phthalate and mono(2-ethylhexyl)phthalate on mitochondrial functions of rat testis. Di(2-ethylhexyl)phthalate and di-n-octyl phthalate, a di(2-ethylhexyl) phthalate isomer which causes less severe testicular injury did not inhibit the state 3 oxygen consumption up to 0.65 umol/mL in vitro. On the other hand, mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate a metabolite of di-n-octyl phthalate inhibited the state 3 oxygen-consumption down to a concentration of 0.065 amble/mL. Testicular mitochondrial respiratory functions of rats administered 2 g/kg di(2-ethylhexyl) phthalate were lower than those of control or di-n-octyl phthalate treated rats. These differences were verified by characteristics of pharmacokinetic parameters and testicular concentrations of mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate. It nay be suggested that a possible mechanism of testicular atrophy induced by di(2-ethylhexyl) phthalate may be due to direct inhibition by mono(2-ethylhexyl)phthalate (and partially di(2-ethylhexyl)phthalate) of the respiratory functions of Sertoli cell mitochondria in rat testis., ... phthalic acid and nonylphenol stimulated PXR-mediated transcription at concentrations comparable to those at which they activate estrogen receptor-mediated transcription using a transient reporter gene expression assay in COS-7 cells. | |
Record name | PHTHALIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Plates from water | |
CAS No. |
88-99-3 | |
Record name | PHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20912 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phthalic acid | |
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Record name | Phthalic acid | |
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Record name | Phthalic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | phthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O7F7IX66E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHTHALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/996 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
410 to 412 °F (decomposes) (NTP, 1992), Decomposes at 230 °C, Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water., Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa, Melting point = 464.15 K (determined in a sealed tube), 205 - 230 °C, 410-412 °F | |
Record name | PHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20912 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phthalic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/996 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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